

An In-Depth Technical Guide to 4-Bromo-3',4'-dichlorobenzophenone

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Compound of Interest

Compound Name: 4-Bromo-3',4'-dichlorobenzophenone

CAS No.: 844879-06-7

Cat. No.: B1271398

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of halogen atoms on the phenyl rings can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-documented member of this class: **4-Bromo-3',4'-dichlorobenzophenone**. While this compound is not extensively cataloged, its synthesis and properties can be confidently projected based on established principles of organic chemistry and data from closely related analogs. This document serves as a comprehensive technical guide, offering a proposed synthesis, predicted physicochemical and spectral properties, and potential applications to empower researchers in its utilization.

Chemical Identity and Predicted Properties

While a specific CAS number for **4-Bromo-3',4'-dichlorobenzophenone**, systematically named (4-bromophenyl)(3,4-dichlorophenyl)methanone, is not readily found in major chemical databases, its fundamental properties can be reliably estimated.

Property	Predicted Value	Rationale / Source
Molecular Formula	C ₁₃ H ₇ BrCl ₂ O	Based on chemical structure
Molecular Weight	329.99 g/mol	Calculated from atomic weights
Appearance	White to off-white crystalline solid	Inferred from similar benzophenones[1]
Melting Point	130-140 °C (estimated)	Interpolated from related compounds
Solubility	Insoluble in water; soluble in organic solvents like Toluene, Dichloromethane, and Acetone	General property of benzophenones

Proposed Synthesis: The Friedel-Crafts Acylation Approach

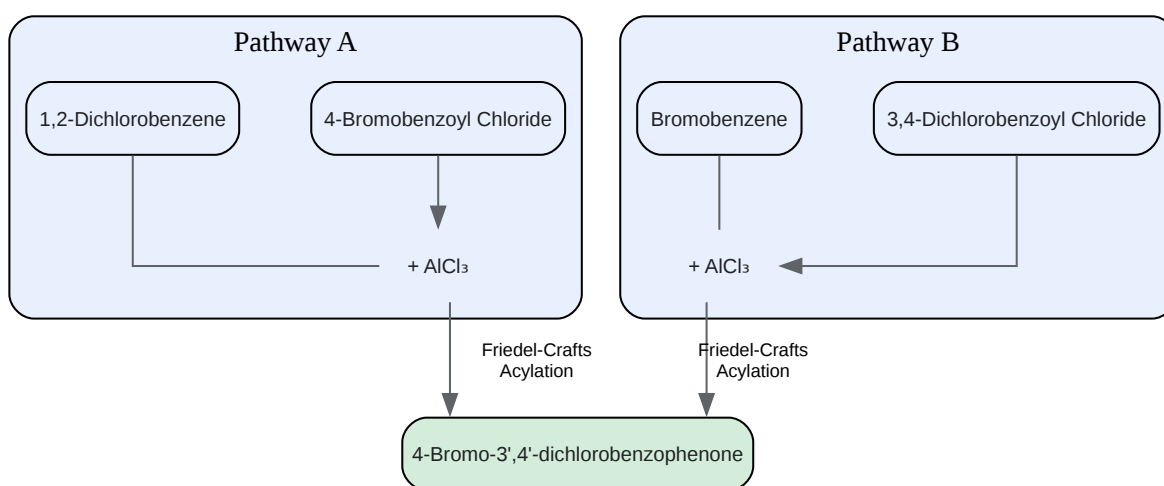
The most direct and industrially scalable method for synthesizing **4-Bromo-3',4'-dichlorobenzophenone** is the Friedel-Crafts acylation.[3] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, mediated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] There are two primary pathways to the target molecule, the choice of which may depend on the commercial availability and reactivity of the starting materials.

Pathway A: Acylation of 1,2-dichlorobenzene with 4-bromobenzoyl chloride. Pathway B: Acylation of bromobenzene with 3,4-dichlorobenzoyl chloride.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl_3) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final ketone product.[3]

Diagram: Proposed Synthesis via Friedel-Crafts Acylation



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A schematic of the two proposed Friedel-Crafts acylation routes.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on Pathway A and is adapted from established procedures for the acylation of deactivated aromatic rings.[5]

Materials and Reagents:

- 1,2-Dichlorobenzene
- 4-Bromobenzoyl chloride

- Anhydrous Aluminum Chloride (AlCl_3)
- Toluene (anhydrous)
- Hydrochloric Acid (concentrated)
- Sodium Carbonate solution (10%)
- Anhydrous Sodium Sulfate
- Hexane

Procedure:

- **Reaction Setup:** In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).
- **Charging Reagents:** To the flask, add 1,2-dichlorobenzene (1.1 equivalents) and 4-bromobenzoyl chloride (1.0 equivalent). Begin stirring to form a homogeneous solution.
- **Catalyst Addition:** Cautiously add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the stirred solution. The addition is exothermic and will be accompanied by the evolution of HCl gas.
- **Reaction:** Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- **Workup:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3x). Combine the organic layers and wash sequentially with water (2x) and 10% sodium carbonate solution (2x) to remove any remaining acid.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and toluene, to yield the pure **4-Bromo-3',4'-dichlorobenzophenone**.

Characterization and Analytical Techniques

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

Predicted Spectroscopic Data

- ¹H NMR: The spectrum is expected to show a complex pattern in the aromatic region (approx. 7.2-7.8 ppm). The protons on the 4-bromophenyl ring should appear as two doublets (an AA'BB' system). The three protons on the 3,4-dichlorophenyl ring will present as a doublet, a single (or very finely split) peak, and a doublet of doublets.
- ¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbonyl carbon will be the most downfield signal (approx. 194-196 ppm). The aromatic region will display signals for the 12 aromatic carbons, with their chemical shifts influenced by the halogen substituents.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight.

The accurate quantification and purity assessment of halogenated benzophenones can be achieved using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Drug Development and Research

Halogenated benzophenones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.^[6] Their rigid diaryl ketone structure makes them excellent scaffolds for presenting functional groups in specific spatial orientations.

- **Anticancer Research:** Many multi-ring aromatic structures are investigated for their potential to intercalate with DNA or inhibit key enzymes in cancer cell proliferation.
- **Anti-inflammatory Agents:** The benzophenone core is found in several compounds with anti-inflammatory activity.[1]
- **Antimicrobial Development:** The lipophilic nature of halogenated aromatics can enhance cell membrane permeability, a desirable trait in the development of new antimicrobial agents.
- **Material Science:** Benzophenones are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives.[6]

Safety and Handling

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.
- **Ventilation:** All steps of the synthesis, particularly the Friedel-Crafts reaction which evolves HCl gas, must be performed in a well-ventilated fume hood.
- **Handling of Reagents:** Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care in a dry environment. Acyl chlorides are lachrymatory and corrosive.
- **Storage:** Store the final product in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Bromo-3',4'-dichlorobenzophenone represents a promising, albeit under-explored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential application. By leveraging the principles of Friedel-Crafts acylation and drawing upon data from analogous compounds, researchers are well-equipped to synthesize and investigate this molecule, potentially unlocking new opportunities in medicinal chemistry and material science.

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